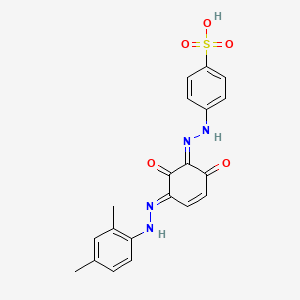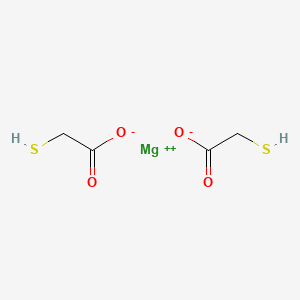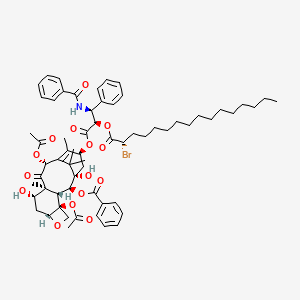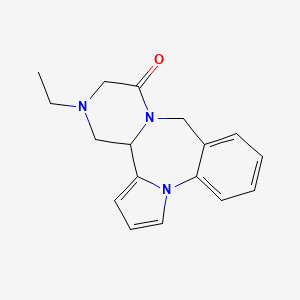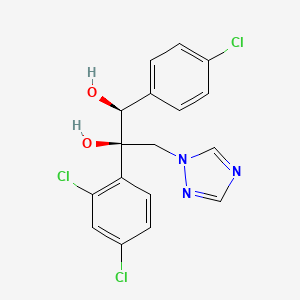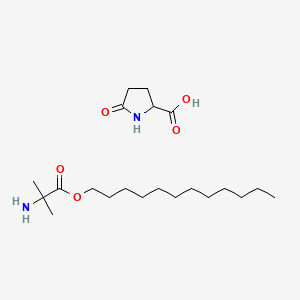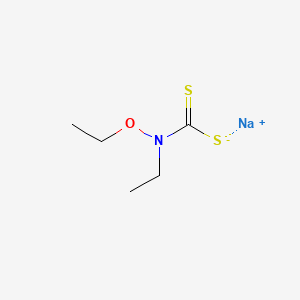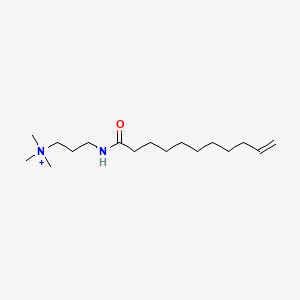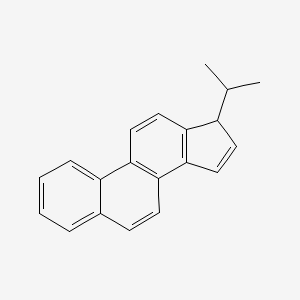
17-Isopropyl-17H-cyclopenta(a)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Isopropyl-17H-cyclopenta(a)phenanthrene is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C17H12, and it has a molecular weight of 216.2772 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Isopropyl-17H-cyclopenta(a)phenanthrene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 15,16-dihydro-11-methoxycyclopenta(a)phenanthren-17-one, various isomeric analogues can be synthesized .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Isopropyl-17H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrocarbon analogues .
Wissenschaftliche Forschungsanwendungen
17-Isopropyl-17H-cyclopenta(a)phenanthrene has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is investigated for its potential carcinogenic properties and its role in the development of certain diseases . Additionally, the compound has industrial applications, particularly in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 17-Isopropyl-17H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and other cellular components, leading to various biological effects. The exact pathways involved depend on the specific context and conditions of exposure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 17-Isopropyl-17H-cyclopenta(a)phenanthrene include other polycyclic aromatic hydrocarbons such as 16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene and its various isomeric analogues .
Uniqueness: What sets this compound apart from other similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5830-63-7 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
17-propan-2-yl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H18/c1-13(2)15-9-10-20-17(15)11-12-18-16-6-4-3-5-14(16)7-8-19(18)20/h3-13,15H,1-2H3 |
InChI-Schlüssel |
OVSLQXDFLSJCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


